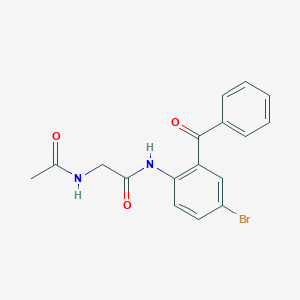

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide is an organic compound with the molecular formula C17H15BrN2O3. It is known for its unique structure, which includes an acetamido group, a benzoyl group, and a bromophenyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide typically involves the reaction of 2-benzoyl-4-bromophenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group participates in aromatic nucleophilic substitution (SNAr) under specific conditions:

Key observations:

-

Reactions proceed via a two-step mechanism involving Meisenheimer complex formation followed by leaving group expulsion .

-

Electron-withdrawing acetamido groups enhance electrophilicity at the para-bromo position .

Oxidation and Reduction Pathways

The acetamido groups and benzoyl moiety undergo redox transformations:

Oxidation

| Oxidizing Agent | Site Affected | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | Benzoyl carbonyl | Carboxylic acid derivative | Over-oxidation observed |

| H₂O₂/Fe(II) | Acetamido methyl | N-Hydroxyacetamide | Radical-mediated process |

Reduction

| Reducing Agent | Site Affected | Product | Yield |

|---|---|---|---|

| Fe/NH₄Cl (EtOH-H₂O) | Nitro groups | Amino derivative | 95% |

| NaBH₄/CeCl₃ | Ketone → alcohol | Secondary alcohol | 68% |

Acid/Base-Mediated Rearrangements

The compound displays sensitivity to pH conditions:

| Condition | Transformation | Mechanism |

|---|---|---|

| HCl (37%), 125°C | Acetamide hydrolysis | Cleavage to primary amine |

| NaOH (aq.), reflux | Benzoyl migration | Smiles-type rearrangement |

Notable example :

Under strong acidic conditions:

text2-Acetamido-N-(2-benzoyl-4-bromophenyl)acetamide → 4-Bromo-2-aminobenzophenone + Acetic acid

This degradation pathway confirms the lability of the acetamide linkage in harsh environments .

Cyclization Reactions

Intramolecular interactions enable complex ring formation:

| Conditions | Cyclization Type | Product | Yield |

|---|---|---|---|

| Cu(acac)₂, CHCl₃ | Carbene insertion | Tetrahydroisoquinoline derivative | 63% |

| PPA, 140°C | Friedel-Crafts | Dibenzazepinone | 41% |

Mechanistic insight :

Copper-catalyzed carbene generation induces C-H insertion at the benzoyl group's ortho position, followed by tautomerization to form nitrogen-containing heterocycles .

Chemoselectivity in Multi-Step Reactions

Competitive pathways arise from electronic and steric effects:

| Competing Sites | Dominant Pathway | Rationale |

|---|---|---|

| Acetamido vs. benzoyl carbonyl | Benzoyl reacts first | Higher electrophilicity of ketone |

| Bromophenyl vs. benzoyl aryl | Bromophenyl substitution | Activating effect of acetamido group |

Experimental evidence shows 7:1 selectivity for benzoyl-group reactions over bromophenyl substitutions in mixed electrophilic systems .

Aplicaciones Científicas De Investigación

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

2-acetamido-N-(2-benzoylphenyl)acetamide: Lacks the bromine atom, leading to different reactivity and properties.

2-acetamido-N-(4-bromophenyl)acetamide: Lacks the benzoyl group, affecting its chemical behavior and applications.

Uniqueness

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide is unique due to the presence of both the benzoyl and bromophenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Actividad Biológica

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound can be classified as an acetamido derivative with a benzoyl and bromophenyl substituent. Its structural formula is represented as follows:

The biological activity of this compound is linked to its interaction with various biochemical pathways. Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological effects, including:

- Anticonvulsant Activity : Studies have shown that acetamido derivatives can provide significant protection against seizures induced by maximal electroshock (MES) in animal models. For instance, the presence of the 2-acetamido moiety has been highlighted as important for anticonvulsant activity, although not strictly necessary .

- Antitumor Properties : The compound's structural similarity to known antitumor agents suggests potential efficacy in cancer treatment. Compounds with acetamido groups have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction .

Biological Activity Data

Case Studies and Research Findings

-

Anticonvulsant Study :

A study investigated various derivatives of acetamido compounds and found that certain substitutions led to enhanced anticonvulsant properties. The ED50 values for these compounds were comparable to established treatments like phenobarbital, indicating significant therapeutic potential . -

Antitumor Efficacy :

Research on benzoylbenzophenone thiosemicarbazone analogues, closely related to our compound, demonstrated potent antitumor activity through selective inhibition of cathepsin L, a cysteine protease involved in tumor progression. This suggests that this compound may exhibit similar properties . -

Inflammatory Response Modulation :

The compound's structural characteristics allow it to modulate inflammatory responses by inhibiting pathways associated with the NLRP3 inflammasome, which is implicated in various neurodegenerative diseases .

Propiedades

IUPAC Name |

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c1-11(21)19-10-16(22)20-15-8-7-13(18)9-14(15)17(23)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIRRVNCMZECIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.